4-(Azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride
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Overview
Description
4-(Azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride is a heterocyclic compound that features both azetidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [3+2] cycloaddition reaction, where azetidine derivatives are reacted with azides under specific conditions to form the triazole ring . The reaction conditions often include the use of catalysts such as copper(I) salts and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-5-methyl-2H-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(Azetidin-3-yl)-5-methyl-2H-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-5-methyl-2H-triazole involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted pharmacophore, enhancing the compound’s binding affinity to biological targets . The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Triazole derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole and 1,2,4-triazole.
Uniqueness
4-(Azetidin-3-yl)-5-methyl-2H-triazole is unique due to the combination of both azetidine and triazole rings in its structure. This dual functionality provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications .
Properties
IUPAC Name |
4-(azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-4-6(9-10-8-4)5-2-7-3-5;;/h5,7H,2-3H2,1H3,(H,8,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXHRQLZWLYODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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